Cas no 16268-75-0 (1,3,5-Triazine-2,4,6-triamine,N2,N2-diethyl-N4,N4,N6,N6-tetramethyl-)

16268-75-0 structure
Nome del prodotto:1,3,5-Triazine-2,4,6-triamine,N2,N2-diethyl-N4,N4,N6,N6-tetramethyl-
1,3,5-Triazine-2,4,6-triamine,N2,N2-diethyl-N4,N4,N6,N6-tetramethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3,5-Triazine-2,4,6-triamine,N2,N2-diethyl-N4,N4,N6,N6-tetramethyl-
- 2-N,2-N-diethyl-4-N,4-N,6-N,6-N-tetramethyl-1,3,5-triazine-2,4,6-triamine
- 1,3,5-Triazine-2,4,6-triamine, N,N-diethyl-N',N',N'',N''-tetramethyl-
- 2-Diethylamino-4,6-bis-dimethylamino-s-triazin
- AC1L1DXV
- AI3-60226
- BRN 0660030
- Melamine, N(sup 2),N(sup 2)-diethyl-N(sup 4),N(sup 4),N(sup 6),N(sup 6)-tetramethyl-
- N(sup 2),N(sup 2)-Diethyl-N(sup 4),N(sup 4),N(sup 6),N(sup 6)-tetramethylmelamine
- N,N-diethyl-N',N',N'',N''-tetramethyl-[1,3,5]triazine-2,4,6-triamine
- NSC298112
- N6,N6-DIETHYL-N2,N2,N4,N4-TETRAMETHYLMELAMINE
- NSC 298112
- UNII-LX73PF3LRB
- 16268-75-0
- LX73PF3LRB
- 1,3,5-TRIAZINE-2,4,6-TRIAMINE, N2,N2-DIETHYL-N4,N4,N6,N6-TETRAMETHYL-
- N2,N2-DIETHYL-N4,N4,N6,N6-TETRAMETHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE
- DTXSID40167429
- NSC-298112
- N2,N2-DIETHYL-N4,N4,N6,N6-TETRAMETHYL-, MELAMINE
-
- Inchi: InChI=1S/C11H22N6/c1-7-17(8-2)11-13-9(15(3)4)12-10(14-11)16(5)6/h7-8H2,1-6H3
- Chiave InChI: LGLQBSMADBVAHQ-UHFFFAOYSA-N
- Sorrisi: CCN(C1N=C(N(C)C)N=C(N(C)C)N=1)CC
Proprietà calcolate
- Massa esatta: 238.19086
- Massa monoisotopica: 274.167
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 18
- Conta legami ruotabili: 5
- Complessità: 200
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.1
- Superficie polare topologica: 48.4A^2
Proprietà sperimentali
- Densità: 1.102g/cm3
- Punto di ebollizione: 367.7ºC at 760 mmHg
- Punto di infiammabilità: 176.2ºC
- Indice di rifrazione: 1.588
- PSA: 48.39
- LogP: 0.84980
1,3,5-Triazine-2,4,6-triamine,N2,N2-diethyl-N4,N4,N6,N6-tetramethyl- Letteratura correlata
-
1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
16268-75-0 (1,3,5-Triazine-2,4,6-triamine,N2,N2-diethyl-N4,N4,N6,N6-tetramethyl-) Prodotti correlati
- 16268-92-1(Triethylmelamine)
- 2899-58-3(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(benzyloxy)carbonyl]amino}acetate)
- 1522633-24-4(Ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate)
- 1261893-90-6(2-(5-cyano-2-fluorophenyl)-5-methoxybenzoic Acid)
- 1274892-48-6(3-(Ethylamino)phenol Hemisulfate)
- 898439-75-3(N-(4-chlorophenyl)-2-({6-(2,3-dihydro-1H-indol-1-yl)methyl-4-oxo-4H-pyran-3-yl}oxy)acetamide)
- 1225338-33-9(N-4-(3,4-difluorophenyl)phenylmethanesulfonamide)
- 1259946-57-0((1S)-7-BROMO-5-METHYL-1,2,3,4-TETRAHYDRONAPHTHYLAMINE)
- 2680740-82-1(methyl 6-bromo-3-{(tert-butoxy)carbonylamino}-2-methylbenzoate)
- 375368-84-6(5-Chloro-2-fluoro-3-methylpyridine)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
